molecular formula C10H12N2O B12501110 2-[(4-Methyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]pyridine

2-[(4-Methyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]pyridine

Cat. No.: B12501110
M. Wt: 176.21 g/mol
InChI Key: RNLOSIZXSPNAGD-UHFFFAOYSA-N
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Description

2-[(4-Methyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]pyridine is a heterocyclic compound that features both an oxazoline and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]pyridine typically involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. The reaction is carried out at elevated temperatures (70–90°C) and is followed by in-line quenching of residual HF . Another method involves the iodocyclization of alkenyl imidates derived from imidazolidinones, which affords diastereoisomeric mixtures of oxazolines .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the use of flow chemistry techniques has been reported to improve the safety and efficiency of the synthesis process. For example, the use of manganese dioxide packed in a column for the oxidative aromatization of oxazolines to oxazoles has been shown to be effective .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include manganese dioxide, bromotrichloromethane, and diethylaminosulfur trifluoride (DAST). The reactions are typically carried out under controlled conditions to ensure high yields and purity of the products .

Major Products Formed

The major products formed from the reactions of this compound include oxazoles and substituted pyridines, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-[(4-Methyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]pyridine involves its interaction with specific molecular targets and pathways. The oxazoline ring can participate in hydrogen bonding and other non-covalent interactions, while the pyridine ring can act as a ligand for metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazoline and pyridine derivatives, such as:

Uniqueness

The uniqueness of 2-[(4-Methyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]pyridine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group on the oxazoline ring can influence the compound’s reactivity and interactions with biological targets .

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

4-methyl-2-(pyridin-2-ylmethyl)-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C10H12N2O/c1-8-7-13-10(12-8)6-9-4-2-3-5-11-9/h2-5,8H,6-7H2,1H3

InChI Key

RNLOSIZXSPNAGD-UHFFFAOYSA-N

Canonical SMILES

CC1COC(=N1)CC2=CC=CC=N2

Origin of Product

United States

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